4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole
Overview
Description
4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole: is a heterocyclic compound that features a thiazole ring substituted with a tert-butyl group and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a difluorobenzene derivative and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluorophenyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced difluorophenyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-oxazole
- 4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-imidazole
- 4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-pyrazole
Uniqueness
4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to oxazole, imidazole, and pyrazole analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold in various research and industrial applications.
Properties
IUPAC Name |
4-tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NS/c1-13(2,3)10-7-17-12(16-10)11-8(14)5-4-6-9(11)15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHDZIUDFVVVRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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